molecular formula C22H17N5O2S B2726676 3-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1189419-55-3

3-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No. B2726676
CAS RN: 1189419-55-3
M. Wt: 415.47
InChI Key: OZOCPWPKFYYJKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C22H17N5O2S and its molecular weight is 415.47. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activity in Cancer Cells

The compound has been investigated for its antiproliferative effects on human cancer cell lines, including prostate (DU-145), lung (A549), cervical (HeLa), and breast (MCF-7) cells . Further studies could explore its mechanism of action and potential as a targeted therapy.

Dual Inhibition of Respiratory Syncytial Virus (RSV) and Influenza

Researchers have designed and synthesized related compounds as dual inhibitors of RSV and influenza viruses. Investigating the antiviral activity of this compound against these pathogens could be promising .

Spirocyclization Reactions for Indole Derivatives

The compound’s structure suggests it could participate in spirocyclization reactions, leading to the formation of novel indole derivatives. Such reactions have been explored in the context of synthetic chemistry .

Synthesis of 2,3-Disubstituted Indoles

Given its indole moiety, this compound might serve as a precursor for the synthesis of 2,3-disubstituted indoles. Researchers have developed strategies to access these compounds, which exhibit diverse biological activities .

Heterocyclic Building Blocks

As part of a unique compound collection, this compound is available for basic research purposes. Scientists can explore its reactivity, functionalization, and potential applications in various synthetic pathways .

properties

IUPAC Name

3-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O2S/c1-14-19(16-9-5-6-10-17(16)23-14)18(28)13-30-22-25-24-20-21(29)26(11-12-27(20)22)15-7-3-2-4-8-15/h2-12,23H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOCPWPKFYYJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NN=C4N3C=CN(C4=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

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